molecular formula C11H12FNO2 B13942642 Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate

Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate

Cat. No.: B13942642
M. Wt: 209.22 g/mol
InChI Key: FPRLKRYYWGDJMC-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate: is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzoate ester.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Chemistry: Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of new pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its fluorine atom can enhance the metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 4-amino-2-fluorobenzoate
  • Methyl 5-amino-2-chlorobenzoate

Comparison:

  • Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate has a unique cyclopropyl group that distinguishes it from other similar compounds. This group can significantly affect the compound’s chemical reactivity and biological activity.
  • The presence of the fluorine atom in all these compounds enhances their metabolic stability and binding affinity in biological systems.
  • The amino group in these compounds allows for hydrogen bonding, which is crucial for their interaction with biological targets.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 5-amino-4-cyclopropyl-2-fluorobenzoate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-10(13)7(4-9(8)12)6-2-3-6/h4-6H,2-3,13H2,1H3

InChI Key

FPRLKRYYWGDJMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)N)C2CC2)F

Origin of Product

United States

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